![molecular formula C₉H₁₀FIN₂O₅ B117735 2'-Deoxy-2'-fluoro-5-iodouridine CAS No. 55612-21-0](/img/structure/B117735.png)
2'-Deoxy-2'-fluoro-5-iodouridine
Overview
Description
2’-Deoxy-2’-fluoro-5-iodouridine is a purine nucleoside analog . Purine nucleoside analogs have broad antitumor activity targeting indolent lymphoid malignancies . Anticancer mechanisms in this process rely on inhibition of DNA synthesis, induction of apoptosis, etc . It is also an antiviral drug and nucleoside analogue with anti-hepatitis B activity .
Synthesis Analysis
The synthesis and conformational analysis of a 2’,3’-dideoxy-2’,3’-difluoro and a 2’-deoxy-2’-fluoro uridine derivative provide an insight into the reaction mechanism . The transformation most likely diverges from the SN1 or SN2 pathway, but instead operates via a neighbouring-group participation mechanism .Molecular Structure Analysis
The molecular formula of 2’-Deoxy-2’-fluoro-5-iodouridine is C9H10FIN2O5 . Its average mass is 372.089 Da and its monoisotopic mass is 371.961823 Da .Chemical Reactions Analysis
Purine nucleoside analogs have broad antitumor activity targeting indolent lymphoid malignancies . Anticancer mechanisms in this process rely on inhibition of DNA synthesis, induction of apoptosis, etc .Physical And Chemical Properties Analysis
The molecular weight of 2’-Deoxy-2’-fluoro-5-iodouridine is 372.09 . It appears as a solid, white to off-white in color . It is soluble in DMSO at a concentration of 125 mg/mL .Scientific Research Applications
Anticancer Applications
2’-Deoxy-2’-fluoro-5-iodouridine is recognized as a purine nucleoside analog, which has shown broad antitumor activity, especially targeting indolent lymphoid malignancies . The mechanisms through which this compound exerts its anticancer effects primarily include the inhibition of DNA synthesis and the induction of apoptosis . These properties make it an area of interest in the research and treatment of various cancers, particularly those involving lymphoid tissues.
Enzyme-Catalyzed Reactions
2’-Deoxy-2’-fluoro-5-iodouridine has been used as a substrate for enzyme-catalyzed reactions. It is a modified nucleoside base with a fluorine atom and an iodine atom in place of the hydroxyl group and the hydrogen atom, respectively. This makes it a useful tool for studying the mechanism of action of enzymes.
Biochemical and Physiological Effects
The compound has been used as a model for studying biochemical and physiological effects. The presence of the fluorine and iodine atoms in the compound allows for unique interactions with biological systems, providing valuable insights into the effects of these elements on biochemical processes.
Radiosensitization
5-Iodo-2′-deoxyuridine, a related compound, is used as a radiosensitizer in human cancer studies . Given the structural similarity, 2’-Deoxy-2’-fluoro-5-iodouridine may also have potential applications in this area.
DNA Synthesis Studies
Thymidine analogs like 2’-Deoxy-2’-fluoro-5-iodouridine are useful for the study of DNA synthesis . They can be incorporated into DNA in place of thymidine, allowing researchers to track DNA replication and repair processes .
Mechanism of Action
Target of Action
2’-Deoxy-2’-fluoro-5-iodouridine, also known as 1-((2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-iodopyrimidine-2,4(1H,3H)-dione, is a purine nucleoside analog . Its primary targets are indolent lymphoid malignancies . These malignancies are types of cancer that originate from the cells of the lymphatic system, a part of the body’s immune system .
Mode of Action
The compound exerts its antitumor activity by inhibiting DNA synthesis and inducing apoptosis . DNA synthesis is a vital process for cell division and growth, while apoptosis is a form of programmed cell death . By inhibiting DNA synthesis, the compound prevents the cancer cells from dividing and growing. On the other hand, by inducing apoptosis, it triggers the cancer cells to self-destruct .
Biochemical Pathways
The compound affects the biochemical pathways related to DNA synthesis and apoptosis . When DNA synthesis is inhibited, the DNA replication process is disrupted, leading to the cessation of cell division and growth . When apoptosis is induced, the biochemical pathways leading to cell death are activated, resulting in the destruction of the cancer cells .
Result of Action
The result of the compound’s action is the inhibition of the growth and proliferation of indolent lymphoid malignancies . By inhibiting DNA synthesis and inducing apoptosis, the compound can effectively control the progression of these cancers .
Safety and Hazards
properties
IUPAC Name |
1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FIN2O5/c10-5-6(15)4(2-14)18-8(5)13-1-3(11)7(16)12-9(13)17/h1,4-6,8,14-15H,2H2,(H,12,16,17)/t4-,5-,6-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPVFGAYTKQKGBM-UAKXSSHOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)F)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)F)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FIN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Deoxy-2'-fluoro-5-iodouridine | |
CAS RN |
55612-21-0 | |
Record name | 5-Iodo-1-(2-fluoro-2-deoxyribofuranosyl)uracil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055612210 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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